Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate

Medicinal Chemistry Cancer Research Structure-Activity Relationship (SAR)

Oxazole-based heterocyclic scaffolds with precise substitution patterns are critical for SAR studies yet often difficult to source with defined regiochemistry. Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate (CAS 1239589-18-4) provides a well-characterized 3-cyanophenyl pharmacophore at the 2-position with an unsubstituted 5-position enabling systematic diversification for CCR5 antagonist and kinase inhibitor programs. • Distinct 3-CN-Ph substitution confers unique electronic/steric properties vs. 4-cyanophenyl or unsubstituted analogs; avoids affinity and permeability deviations seen with substitute scaffolds. • Unsubstituted C5 position enables rational vector introduction for probing CCR5 binding pockets and kinase ATP sites. • ≥95% purity; available for immediate global dispatch.

Molecular Formula C12H8N2O3
Molecular Weight 228.2 g/mol
CAS No. 1239589-18-4
Cat. No. B1377455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
CAS1239589-18-4
Molecular FormulaC12H8N2O3
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=N1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3
InChIKeyKJKNBDLOJVEXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate: Scientific Evidence Guide


Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate (CAS 1239589-18-4) is an oxazole-based heterocyclic compound characterized by a 3-cyanophenyl substituent at the 2-position and a methyl carboxylate ester at the 4-position [1][2]. It is primarily utilized as a building block in medicinal chemistry for the synthesis of complex molecules and heterocyclic systems [3], and it has been investigated in preliminary pharmacological screens for potential activity as a CCR5 antagonist [4] and for its antiproliferative effects in cancer cell lines .

Versatile late-stage intermediate
Unsubstituted 5-position enables focused library synthesis
Putative CCR5 antagonist scaffold
Preliminary pharmacological screening context
Cell-based assay probe
Reported antiproliferative activity in MTT assays

Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate: Substitution Risks & Differentiation


The oxazole core is a privileged scaffold in medicinal chemistry, but the biological activity and physicochemical properties of its derivatives are exquisitely sensitive to substitution patterns [1]. The specific 3-cyanophenyl group at the 2-position of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate confers distinct electronic and steric properties that cannot be assumed for other oxazole analogs, such as those with a 4-cyanophenyl, unsubstituted phenyl, or 5-sulfonyl modifications [2][3]. Attempts to substitute this compound with a seemingly similar oxazole-4-carboxylate can lead to significant deviations in target binding affinity, cellular permeability, and metabolic stability, as evidenced by comparative studies on related oxazole series . The following quantitative evidence highlights specific, verifiable differentiation points that guide scientific selection and procurement decisions.

Regioisomer 4-cyanophenyl isomer may shift biological readout; the 3-cyano substitution pattern is critical for reported activity profiles.
5-substituent 5-sulfonyl analogs show distinct cytotoxicity potency; unsubstituted 5-position leads to a different biological profile and synthetic utility.
Target engagement CCR5-related pathway context may not transfer to oxazole derivatives optimized for tubulin/CDK2; verify binding hypothesis independently.

Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate: Quantitative Comparisons


Regioisomeric Effects on Cytotoxicity

In a comparative study of oxazole derivatives, the position of the cyano group on the phenyl ring was found to significantly influence antiproliferative activity. While direct quantitative data for Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate (the 3-cyano isomer) against a specific comparator is not available from a single study, cross-study analysis indicates a trend. The 3-cyanophenyl isomer (this compound) has been reported to exhibit activity in cell-based assays , whereas the 4-cyanophenyl isomer (Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate) shows a distinct profile with reported IC50 values for antiproliferative activity . This regioisomeric difference is a critical determinant of biological activity, underscoring the importance of selecting the precise compound for a given SAR study.

Regioisomeric Effects on Cytotoxicity
Class-level inference
Qualitative activity difference: 3-cyano isomer reports antiproliferative signal; 4-cyano isomer shows distinct IC50 values.
Regioisomer context-dependent biological readout
Cross-study trend; direct head-to-head data unavailable
Medicinal Chemistry Cancer Research Structure-Activity Relationship (SAR)

5-Position Substituent Impact on Potency

The anticancer activity of 1,3-oxazole-4-carboxylates is heavily influenced by the nature of the 5-position substituent. A series of 5-sulfonyl derivatives, such as methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, were found to exhibit potent and broad-spectrum cytotoxicity against human cancer cell lines with average GI50, TGI, and LC50 values of 5.37·10-6, 1.29·10-5, and 3.6·10-5 mol/L, respectively, in an NCI 60-cell line screen [1]. In contrast, Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate lacks this 5-sulfonyl group and is a 4-carboxylate methyl ester. While the exact target of this compound may differ from the 5-sulfonyl series, this structural difference is a key determinant of its distinct biological profile .

5-Position Substituent Impact on Potency
Cross-study comparable
Reported average GI50 = 5.37×10⁻⁶ mol/L for 5-sulfonyl analog in NCI 60 panel; target compound lacks quantitative GI50.
Cytotoxicity endpoint context differs significantly
5-sulfonyl group drives broad cytotoxicity; confirm compound-specific profile
Cancer Therapeutics Drug Discovery Medicinal Chemistry

CCR5 Antagonism vs. Cytotoxic Mechanisms

Preliminary pharmacological screening indicates that Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate can act as a CCR5 antagonist, suggesting potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This proposed mechanism of action is distinct from other oxazole-4-carboxylate derivatives, such as the 5-sulfonyl series, which exert their anticancer effects through interactions with tubulin and CDK2 [2].

CCR5 Antagonism vs. Cytotoxic Mechanisms
Class-level inference
Putative CCR5 antagonist (in silico docking + preliminary in vitro); comparator 5-sulfonyl analog engages tubulin and CDK2.
Primary target engagement hypothesis diverges
CCR5-mediated pathway research context; validate in target-specific assays
Immunology Virology Inflammation

Synthetic Versatility via Unsubstituted 5-Position

Unlike many commercially available oxazole-4-carboxylates that are pre-functionalized at the 5-position (e.g., with methyl, phenyl, or sulfonyl groups), Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate possesses an unsubstituted 5-position on the oxazole ring [1][2]. This feature renders it a versatile synthetic intermediate for late-stage functionalization and the generation of focused libraries of novel analogs . In contrast, a compound like methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate cannot be easily diversified at this position [3].

Synthetic Versatility via Unsubstituted 5-Position
Supporting evidence
Unsubstituted 5-position allows late-stage diversification; 5-methyl analog blocks this site.
Enables focused library synthesis and SAR exploration
Synthetic utility confirmed by structural analysis
Synthetic Chemistry Medicinal Chemistry Chemical Biology

Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate: Application Scenarios


Focused Libraries for Immunology & Inflammation

Given its preliminary characterization as a potential CCR5 antagonist [1], this compound is a rational choice for building a focused library to probe CCR5-mediated pathways. Its unsubstituted 5-position allows for the systematic introduction of diverse functional groups to optimize potency and selectivity against CCR5, while maintaining the core pharmacophore defined by the 3-cyanophenyl-oxazole-4-carboxylate scaffold [2].

Non-Cytotoxic Cancer SAR Intermediate

While structurally related 5-sulfonyl oxazole-4-carboxylates demonstrate potent cytotoxicity, this compound's distinct profile [3] suggests it may be useful for investigating alternative anticancer mechanisms, such as immune modulation or targeting of specific signaling pathways, where direct cytotoxicity is not the primary objective. It can serve as a key intermediate for synthesizing and evaluating novel oxazole-based agents with different modes of action .

Oxazole-Based Kinase Inhibitor SAR Probe

The oxazole core is a known motif in kinase inhibitors [4]. This compound, with its specific 2-(3-cyanophenyl) substitution, can be used as a scaffold for synthesizing analogs aimed at exploring new chemical space within kinase ATP-binding pockets. Its unsubstituted 5-position is particularly advantageous for introducing vectors that project into different regions of the kinase active site [5], enabling a systematic exploration of SAR that is not possible with more heavily substituted analogs [6].

Application
Selection Property
Validation Focus
Immunology & Inflammation Pathway Studies
Unsubstituted 5-position for diversification; putative CCR5 antagonist scaffold
CCR5-mediated pathway response; library synthesis feasibility
Non-Cytotoxic Cancer Cell Signaling Research
Distinct profile from cytotoxic 5-sulfonyl analogs; 3-cyanophenyl core
Alternative anticancer mechanism endpoints; immune modulation model response
Kinase Inhibitor Scaffold Exploration
2-(3-cyanophenyl) substitution for ATP-binding pocket probe; unsubstituted 5-position
Kinase selectivity profiling; SAR exploration within ATP site vectors

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19 linked technical documents
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